molecular formula C8H9ClO3 B1347567 Ethyl 5-(chloromethyl)-2-furoate CAS No. 2528-00-9

Ethyl 5-(chloromethyl)-2-furoate

Cat. No. B1347567
CAS RN: 2528-00-9
M. Wt: 188.61 g/mol
InChI Key: JBACYJRMCXLIQU-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-2-furoate is a chemical compound with the molecular formula C7H9ClO3. It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of Ethyl 5-(chloromethyl)-2-furoate involves various processes. One method involves the use of a three-constituent deep eutectic solvent (3c-DES) consisting of ChCl, AlCl3⋅6H2O, and oxalic acid . This method eliminates the dependence on concentrated acid, providing a green and efficient synthetic route for CMF production .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(chloromethyl)-2-furoate consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a chloromethyl group (CH2Cl) and an ethyl ester group (COOC2H5) .


Chemical Reactions Analysis

Ethyl 5-(chloromethyl)-2-furoate can undergo various chemical reactions. For instance, it can undergo a two-electron electrochemical reduction to give the corresponding furylogous enolate anion, which can either be quenched with carbon dioxide to give a 5-(carboxymethyl)furan-2-carboxylate or with hydrogen .

Scientific Research Applications

Synthesis of Aminomethyl Derivatives

Ethyl 5-(chloromethyl)-2-furoate is utilized in the synthesis of various aminomethyl derivatives. For instance, its conversion to ethyl 5-(aminomethyl)-2-furoate involves a process of boiling with hexamethylenetetramine and chloroform, followed by treatment with hydrogen chloride and absolute alcohol (Mndzhoian, 1959).

Insecticidal Ester Synthesis

It is used in the synthesis of insecticidal esters. The chloromethylation of 3-furoates, followed by a Friedel–Crafts reaction, yields 5-aralkyl-3-furoates. These compounds show potential in the development of insecticidal applications (Elliott, Janes, & Pearson, 1971).

Production of Biofuels and Polymers

This compound is instrumental in the production of acid chloride derivatives from 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid. These intermediates are vital in the manufacturing of furoate ester biofuels and polymers, indicating its significance in renewable energy and sustainable materials (Dutta, Wu, & Mascal, 2015).

Copolyesters Synthesis

Ethyl 5-(chloromethyl)-2-furoate is used in creating copolyesters containing terephthalic and bio-based furanic units. This involves melt polycondensation, highlighting its role in developing new polymeric materials (Abid, Kamoun, Gharbi, & Fradet, 2008).

Electrophilic Incorporation in Biomass-Derived Molecules

It also plays a role in the electrochemical reduction of ethyl 5-(chloromethyl)furan-2-carboxylate, leading to the creation of furylogous enolate anion. This process is significant in expanding the derivative scope of biomass-derived molecules, pointing to its utility in sustainable chemistry applications (Ling, Miao, Cao, & Mascal, 2022).

Synthesis of Acetyl Derivatives

Ethyl 5-(chloromethyl)-2-furoate is involved in the preparation of acetyl derivatives, showcasing its utility in organic synthesis. The methodologies developed for these syntheses have implications in various chemical production processes (Kuticheva, Pevzner, & Petrov, 2015).

Glycosidase Inhibitory Activities

In medical chemistry, derivatives of ethyl 5-(chloromethyl)-2-furoate are studied for their glycosidase inhibitory activities. These derivatives provide new leads as selective α-L-fucosidase and β-galactosidase inhibitors, indicating their potential in therapeutic applications (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Renewable Furanic Platform Diversification

It is also used to diversify the renewable furanic platform, where biobased 5-(chloromethyl)furoate and 5-methylfuroate esters are deprotonated to function as furylogous lithium enolates. This highlights its potential in creating new sustainable product markets like epoxy resins or biobased dyes (Miao, Shevchenko, Otsuki, & Mascal, 2020).

Corrosion Inhibition in Steel

Moreover, furan derivatives, including ethyl 5-(chloromethyl)-2-furoate, are studied for their corrosion inhibition properties in mild steel in acidic environments. This application is crucial in industries where corrosion control is essential for maintaining material integrity (Khaled,2010)

Safety And Hazards

Ethyl 5-(chloromethyl)-2-furoate is a chemical compound that should be handled with care. It is known to cause skin irritation and serious eye irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for Ethyl 5-(chloromethyl)-2-furoate involve its potential use as a bio-platform molecule. It has been suggested that it could be used in the synthesis of biofuels, chemicals, and polymers . Additionally, research is being conducted into the use of green and efficient synthetic routes for its production .

properties

IUPAC Name

ethyl 5-(chloromethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBACYJRMCXLIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294638
Record name ethyl 5-(chloromethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(chloromethyl)furan-2-carboxylate

CAS RN

2528-00-9
Record name 2528-00-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-(chloromethyl)-2-furoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(chloromethyl)-2-furancarboxylate
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Synthesis routes and methods

Procedure details

To a solution of 100 g (0.71 M) of ethyl 2-furoate in 250 ml of dichloromethane are added 30.6 g (1.02 M) of paraformaldehyde and 25.4 g (0.19 M) of zinc chloride. Gaseous hydrogen chloride is passed into the reaction medium. An exothermic reaction is observed, and the temperature reaches 35° C. The evolution of gas is maintained up to the end of the reaction, which is monitored by thin-layer chromatography (TLC). The product obtained is then purified by chromatography on silica using dichloromethane as eluent, to give 134.6 g of ethyl 5-chloromethylfuran-2-carboxylate in the form of a colourless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AA Santilli, RL Morris, AC Scotese… - Organic Preparations …, 1990 - Taylor & Francis
… To a mixture of 52.6 g (0.28 mole) of ethyl 5-chloromethyl-2-furoate (5> and 31.7 g (0.28 mole) of 2-aminoethanethiol hydrochloride in 500 mL of EtOH was added 29.5 g (0.28 mole) of …
Number of citations: 2 www.tandfonline.com
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
Ethyl 5-(Aminomethyl)-2-furoate. A mixture of 56.6 g (0.3 mole) of ethyl 5-(chloromethyl)-2-furoate having bp 112–114/ /2 mm (see Vol. 1 of this work, p. 30), 46.2 g (0.33 mole) of …
Number of citations: 0 link.springer.com
KF Khaled, NM Al-Nofai… - Journal of Material and …, 2016 - jmaterenvironsci.com
Correlations between the calculated physicochemical descriptors and corrosion inhibition efficiency for furan derivatives against iron corrosion in HCl solutions were examined using …
Number of citations: 11 www.jmaterenvironsci.com
S Sasho, H Obase, S Ichikawa, T Kitazawa… - Journal of medicinal …, 1993 - ACS Publications
Ranitidine (1), the histamine H2-receptor antagonist, has been previously reported to increase gastric emptying and gastric motility by inhibition of acetylcholinesterase (AChE) and …
Number of citations: 36 pubs.acs.org
AL Mndzhoian - 2013 - books.google.com
The chemistry of heterocyclic compounds now forms one of the most extensive and important branches of organic chemistry. The rapid expansion of investigation in this field is due …
Number of citations: 17 books.google.com
AM Al‐Fakih, ZY Algamal, MH Lee… - Journal of …, 2016 - Wiley Online Library
A new quantitative structure–activity relationship (QSAR) of the inhibition of mild steel corrosion in 1 M hydrochloric acid using furan derivatives was developed by proposing two‐stage …
AM Al-Fakih, M Aziz, HH Abdallah, ZY Algamal… - International Journal of …, 2015 - Elsevier
The inhibition of mild steel corrosion in 1 M HCl by 17 furan derivatives was investigated experimentally using potentiodynamic polarization measurements. The furan derivatives inhibit …
Number of citations: 48 www.sciencedirect.com
S Hadisaputra, AD Irham, AA Purwoko… - International Journal of …, 2023 - Elsevier
The quantitative structure-property relationship QSPR method has been used to analyze the corrosion inhibition properties of furan derivative inhibitors against mild steel. This modeling …
Number of citations: 0 www.sciencedirect.com
LM Pevzner - Russian Journal of General Chemistry, 2017 - Springer
… Ethyl 5-chloromethyl2-furoate 5 was phosphorylated with sodium diethyl phosphite under the conditions of Michaelis-Becker reaction. The target phosphonate 24 was isolated in 93% …
Number of citations: 6 link.springer.com
WB Smith - The Journal of Physical Chemistry, 1963 - ACS Publications
… had occasion to examine the nmr spectra of ethyl 5-methyl-2-furoate, ethyl 5-bromomethyl-2-furoate, and ethyl 5-chloromethyl-2-furoate. Close scrutiny of these three indicated that the …
Number of citations: 9 pubs.acs.org

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